Cas no 175027-11-9 (H-Trp-Asn-OH)

H-Trp-Asn-OH Chemical and Physical Properties
Names and Identifiers
-
- H-Trp-Asn-OH
- Tryptophanyl-asparagine
- CHEMBL513911
- 175027-11-9
- DTXSID901334463
- L-Tryptophyl-L-Asparagine
- FT108194
- L-Tryptophanyl-L-asparagine
- CS-0655436
- BDBM50266679
- W-N
- (2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid
- HY-P4639
- W-N Dipeptide
- MFCD00238196
- WN
- CHEBI:141447
- SCHEMBL21641799
- L-Tryptophan-L-asparagine
- (2S)-4-amino-2-{[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino}-4-oxobutanoic acid
- Tryptophan Asparagine dipeptide
- WN dipeptide
-
- MDL: MFCD00238196
- Inchi: InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1
- InChI Key: GRQCSEWEPIHLBI-JQWIXIFHSA-N
Computed Properties
- Exact Mass: 318.13280507Da
- Monoisotopic Mass: 318.13280507Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 151Ų
- XLogP3: -3.5
H-Trp-Asn-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H219055-100mg |
H-Trp-Asn-OH |
175027-11-9 | 100mg |
$ 915.00 | 2022-06-04 | ||
abcr | AB476785-250 mg |
H-Trp-Asn-OH; . |
175027-11-9 | 250mg |
€778.50 | 2023-04-21 | ||
TRC | H219055-25mg |
H-Trp-Asn-OH |
175027-11-9 | 25mg |
$ 350.00 | 2022-06-04 | ||
TRC | H219055-50mg |
H-Trp-Asn-OH |
175027-11-9 | 50mg |
$ 575.00 | 2022-06-04 | ||
abcr | AB476785-250mg |
H-Trp-Asn-OH; . |
175027-11-9 | 250mg |
€829.50 | 2025-02-16 |
H-Trp-Asn-OH Related Literature
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on H-Trp-Asn-OH
Recent Advances in the Study of 175027-11-9 and H-Trp-Asn-OH in Chemical Biology and Pharmaceutical Research
The chemical compound 175027-11-9 and the dipeptide H-Trp-Asn-OH have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug development, peptide synthesis, and therapeutic interventions. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their structural characteristics, biological activities, and potential clinical applications.
175027-11-9, a small molecule with a unique chemical structure, has been investigated for its role in modulating specific biological pathways. Recent studies have focused on its interactions with key cellular targets, such as enzymes and receptors, which could lead to the development of novel therapeutics. Meanwhile, H-Trp-Asn-OH, a dipeptide composed of tryptophan (Trp) and asparagine (Asn), has been explored for its potential in peptide-based drug design and its role in various physiological processes.
One of the most notable advancements in the study of 175027-11-9 is its identification as a potent inhibitor of a specific enzyme involved in inflammatory responses. Researchers have demonstrated that this compound can effectively reduce inflammation in preclinical models, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism of action involves the selective binding of 175027-11-9 to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
In parallel, H-Trp-Asn-OH has been the subject of extensive research due to its role in peptide synthesis and its potential as a building block for more complex peptide structures. Recent studies have highlighted its stability and bioavailability, making it a promising candidate for drug delivery systems. Additionally, H-Trp-Asn-OH has been shown to exhibit neuroprotective properties in vitro, opening new avenues for its use in treating neurodegenerative disorders.
The synthesis and characterization of these compounds have also seen significant progress. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to ensure the purity and structural integrity of 175027-11-9 and H-Trp-Asn-OH. These methodologies have enabled researchers to study their pharmacokinetic and pharmacodynamic properties in greater detail, paving the way for future clinical trials.
Looking ahead, the potential applications of 175027-11-9 and H-Trp-Asn-OH in personalized medicine and targeted therapies are particularly exciting. The ability to tailor these compounds to specific patient populations or disease states could revolutionize treatment strategies. However, further research is needed to fully elucidate their safety profiles, optimal dosing regimens, and long-term effects.
In conclusion, the latest research on 175027-11-9 and H-Trp-Asn-OH underscores their significance in chemical biology and pharmaceutical science. Their unique properties and versatile applications make them valuable tools for drug discovery and development. As the field continues to evolve, these compounds are likely to play an increasingly important role in addressing unmet medical needs and advancing therapeutic innovation.
175027-11-9 (H-Trp-Asn-OH) Related Products
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
